O-phenylhomoserine hydrochloride

Description

Contextualization within Homoserine and Related Amino Acid Chemistry

To understand O-phenylhomoserine, one must first understand its parent compound, homoserine. Homoserine is an α-amino acid that is structurally similar to the proteinogenic amino acid serine, differing by the insertion of an additional methylene (B1212753) (-CH2-) group in its side chain. wikipedia.org This makes it a "homo" analog of serine. While L-homoserine is not one of the 22 common amino acids encoded by DNA, it is a crucial intermediate in the metabolic pathways of plants and microorganisms, particularly in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. wikipedia.org

The chemistry of amino acids is defined by the presence of a central carbon atom (the alpha-carbon) bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a variable side chain (R-group). libretexts.org The properties of each amino acid are determined by its side chain. In the case of homoserine, the side chain is a hydroxyethyl (B10761427) group (-CH2CH2OH). wikipedia.org The presence of this hydroxyl group allows for further chemical modification, leading to derivatives like O-phenylhomoserine, where the hydrogen of the hydroxyl group is replaced by a phenyl group.

Homo amino acids, like homoserine and its derivatives, are a class of non-canonical amino acids used by chemists to modify the properties of peptides. iris-biotech.de Inserting these building blocks can alter a peptide's conformational stability, hydrophobicity, and resistance to enzymatic degradation, making them useful tools in drug discovery and protein engineering. iris-biotech.de

Table 1: Comparison of Serine and Homoserine

| Feature | Serine | Homoserine |

|---|---|---|

| Chemical Formula | C3H7NO3 | C4H9NO3 wikipedia.org |

| Molar Mass | 105.09 g/mol | 119.12 g/mol wikipedia.org |

| Side Chain | -CH2OH | -CH2CH2OH wikipedia.org |

| Classification | Proteinogenic α-amino acid | Non-proteinogenic α-amino acid wikipedia.org |

| Primary Role | Building block of proteins | Biosynthetic intermediate wikipedia.org |

Significance as a Research Target and Synthetic Intermediate

O-phenylhomoserine hydrochloride is significant primarily as a synthetic intermediate and a research tool. Its value lies in its utility for creating more complex molecules, especially modified peptides. The incorporation of non-canonical amino acids into peptide chains is a key strategy for developing peptidomimetics with enhanced therapeutic properties, such as improved bioavailability and longer half-lives. nih.gov

Homoserine derivatives are particularly useful for the late-stage functionalization of peptides. iris-biotech.de Once a homoserine residue is incorporated into a peptide sequence, its terminal hydroxyl group can be chemically altered to introduce a wide variety of functional groups. O-phenylhomoserine itself represents a pre-functionalized building block, allowing for the direct insertion of a phenoxy-containing residue into a peptide. This is advantageous for several research applications:

Structure-Activity Relationship (SAR) Studies: By replacing a natural amino acid with O-phenylhomoserine, researchers can investigate how the introduction of a bulky, hydrophobic phenyl ether group affects the peptide's binding affinity to its target receptor or enzyme.

Combinatorial Chemistry: Homoserine analogs serve as scaffolds for creating libraries of methionine-like compounds, including thioethers, selenoethers, and thioglycosides, by modifying the side chain. iris-biotech.de

Enzyme Studies: Peptides containing homo amino acids can be used to study the specificity and mechanism of amino acid-modifying enzymes, such as kinases. iris-biotech.de

As a synthetic intermediate, this compound provides a stable, easy-to-handle source of the O-phenylhomoserine moiety for use in solid-phase peptide synthesis (SPPS), the dominant method for creating custom peptides. youtube.com

Historical Perspective of O-Phenylhomoserine Analog Research

The study of O-phenylhomoserine analogs is part of the broader history of peptide chemistry and the development of non-canonical amino acids. Early peptide synthesis in the 20th century was a complex, solution-based process. A revolutionary advance was the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, which automated the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. youtube.com

This technological advance, along with the development of robust protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), made the synthesis of custom peptides routine. youtube.comsigmaaldrich.com With the fundamentals of peptide synthesis established, chemists began to look beyond the 20 natural amino acids to create peptides with novel functions.

The motivation for developing analogs like O-phenylhomoserine arose from the desire to overcome the limitations of natural peptides as drugs, which often suffer from poor stability and rapid clearance in the body. nih.gov Researchers began synthesizing and incorporating a vast array of modified building blocks, including N-methylated amino acids, beta-amino acids, and homo amino acids. libretexts.orgnih.gov The synthesis of O-phenylhomoserine and its analogs fits within this historical trend of expanding the chemical toolbox for peptide science, enabling the creation of sophisticated molecular probes and therapeutic candidates. The development of methods to create phosphorylated, glycosylated, and sulfated amino acid building blocks further highlights this drive toward synthetic diversification for biological research. sigmaaldrich.com

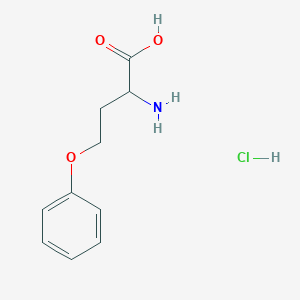

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO3 |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

2-amino-4-phenoxybutanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |

InChI Key |

RTORIRNOEJQMMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Phenylhomoserine Hydrochloride and Its Derivatives

Stereoselective and Chiral Synthesis Approaches

The precise three-dimensional arrangement of atoms in O-phenylhomoserine is crucial for its activity and function. Stereoselective synthesis aims to produce a single desired stereoisomer, thus avoiding the complex process of separating a racemic mixture.

Derivations from Homoserine and Related Precursors

A primary strategy for synthesizing enantiomerically pure O-phenylhomoserine involves starting with a chiral precursor, such as L-homoserine or its derivatives. L-homoserine provides a readily available chiral pool starting material, ensuring that the stereochemistry at the α-carbon is pre-determined.

A common precursor used in these synthetic routes is L-homoserine lactone, which is derived from L-methionine. The synthesis of O-phenylhomoserine can be achieved through the nucleophilic attack of a phenoxide on a suitably activated homoserine derivative. For instance, the hydroxyl group of N-protected L-homoserine can be activated by conversion to a good leaving group, such as a tosylate or mesylate. Subsequent reaction with sodium phenoxide, followed by deprotection, yields O-phenyl-L-homoserine.

Another approach involves the direct acylation of L-homoserine lactone. For example, coupling reactions under Schotten-Baumann conditions, which involve an acid chloride and a base, can be used to introduce various acyl groups to the amino function of the lactone ring. cam.ac.uk This method is particularly useful for creating N-acyl-O-phenylhomoserine lactone derivatives. The reaction of (S)-α-amino-γ-butyrolactone hydrobromide with different acid chlorides in the presence of a base like pyridine (B92270) has been shown to produce a range of N-acylated-L-homoserine lactones in good yields, with excellent preservation of enantiomeric purity. cam.ac.uk

Table 1: Synthesis of N-Acylated-L-Homoserine Lactones (AHLs) via Schotten-Baumann Conditions cam.ac.uk

| Acyl Chloride | Base | Solvent | Product | Yield (%) |

| Hexanoyl chloride | Pyridine | CH₂Cl₂ | N-Hexanoyl-HSL | Good |

| Octanoyl chloride | Pyridine | CH₂Cl₂ | N-Octanoyl-HSL | Good |

| Decanoyl chloride | Pyridine | CH₂Cl₂ | N-Decanoyl-HSL | Excellent |

| Dodecanoyl chloride | Pyridine | CH₂Cl₂ | N-Dodecanoyl-HSL | Excellent |

This table illustrates a general method applicable for the synthesis of various N-acyl homoserine lactones, which can be adapted for O-phenylhomoserine derivatives.

Resolution of Enantiomeric Forms of O-Phenylhomoserines

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of O-phenylhomoserine, a resolution step is necessary to isolate the individual enantiomers. wikipedia.org The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org

This technique involves reacting the racemic O-phenylhomoserine, which contains both an acidic (carboxylic acid) and a basic (amine) functional group, with a single, pure enantiomer of a chiral resolving agent. wikipedia.orgpharmtech.com For resolving a racemic acid like O-phenylhomoserine, a chiral base such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethanamine is used. nih.govconsensus.app

The reaction of the racemic acid (D,L-O-phenylhomoserine) with a pure chiral base (e.g., D-base) results in a mixture of two diastereomeric salts: (D-acid · D-base) and (L-acid · D-base). consensus.app Unlike enantiomers, diastereomers have different physical properties, such as solubility. nih.gov This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution first. After separation by filtration, the pure enantiomer of O-phenylhomoserine can be recovered from the diastereomeric salt by treatment with an acid to neutralize the resolving agent. The more soluble diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties (e.g., solubility) using a chiral resolving agent. wikipedia.org | Scalable, cost-effective for large quantities. pharmtech.com | Can be tedious, requires trial-and-error to find a suitable resolving agent and solvent; maximum 50% yield for the desired enantiomer without a racemization step. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Can separate a wide range of compounds; high purity is achievable. | Can be expensive, especially for large-scale separations; requires specialized equipment. |

| Enzymatic Kinetic Resolution | Enzymes selectively catalyze a reaction on one enantiomer, leaving the other unreacted. | High enantioselectivity, mild reaction conditions. | The unreacted enantiomer is limited to a 50% yield; requires screening for a suitable enzyme. |

Chemoenzymatic and Biocatalytic Strategies in Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysts (enzymes). nih.gov Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral compounds like O-phenylhomoserine.

A key biocatalytic strategy is enzymatic kinetic resolution. In this approach, an enzyme selectively acts on one enantiomer in a racemic mixture, converting it into a different compound, while leaving the other enantiomer largely untouched. For example, a lipase (B570770) could be used to selectively acylate the amino group or hydrolyze an ester derivative of one enantiomer of O-phenylhomoserine. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated by conventional methods like chromatography or extraction. This method is highly valued for producing enantiomerically pure amines, alcohols, and acids. pharmtech.com

Another powerful technique is dynamic kinetic resolution (DKR). DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. pharmtech.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.

Functionalization and Derivatization Strategies

The functionalization of the O-phenylhomoserine scaffold is crucial for creating analogs with diverse properties. These strategies involve modifying the core structure by introducing new chemical groups.

Introduction of Aryl and Alkyl Moieties

Modifications to the phenyl ring or the addition of other alkyl groups can be achieved through various synthetic transformations. For instance, starting with a precursor that has a substituted phenol (B47542) allows for the synthesis of O-phenylhomoserine derivatives with various substituents on the aromatic ring. frontiersin.org This could include methoxy, methyl, or halogen groups at different positions on the phenyl ring.

Furthermore, the amino group of O-phenylhomoserine provides a convenient handle for introducing a wide range of aryl and alkyl moieties through N-alkylation or N-acylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl derivatives. Similarly, reductive amination with various aldehydes and ketones can introduce a plethora of alkyl groups.

Table 3: Examples of Functionalized O-Phenylhomoserine Derivatives

| Derivative Type | Modification Site | Example Substituent | Potential Synthetic Method |

| N-Alkyl | Amino Group | Benzyl (B1604629) | Reductive amination with benzaldehyde (B42025) |

| N-Acyl | Amino Group | Acetyl | Acylation with acetyl chloride |

| O-Aryl (Substituted) | Phenyl Ring | 4-Methoxy | Williamson ether synthesis with 4-methoxyphenol |

| O-Aryl (Substituted) | Phenyl Ring | 4-Bromo | Starting from 4-bromophenol |

Formation of Homoserine Lactone Analogs

O-Phenylhomoserine can be used as a precursor for the synthesis of homoserine lactone (HSL) analogs. HSLs are important molecules in bacterial communication systems known as quorum sensing. nih.govfrontiersin.org The synthesis of O-phenylhomoserine lactone analogs typically involves the cyclization of O-phenylhomoserine itself. This can be achieved by treating O-phenylhomoserine with a dehydrating agent or by activating the carboxylic acid and promoting intramolecular cyclization.

More commonly, analogs are synthesized by starting with L-homoserine lactone and introducing the desired N-acyl group. frontiersin.org For example, N-(phenylacetyl)-L-homoserine lactone can be synthesized by reacting L-homoserine lactone hydrobromide with phenylacetyl chloride under basic conditions. This approach allows for the systematic variation of the acyl chain, including those containing phenyl groups or other aryl moieties, to explore structure-activity relationships. frontiersin.org The synthesis of a library of N-acyl homoserine lactone (AHL) analogs often involves modifying the acyl chain length and the substituents on any included benzene (B151609) rings. frontiersin.orgresearchgate.net

Incorporation of Heteroatom-Containing Functional Groups (e.g., Thioethers, Phenylureas)

The introduction of heteroatom-containing functional groups, such as thioethers and phenylureas, into the O-phenylhomoserine scaffold is a key strategy for modifying its physicochemical properties and biological activity. These modifications can influence factors like target binding, metabolic stability, and pharmacokinetic profiles.

The synthesis of phenylurea derivatives of O-phenylhomoserine can be achieved through a multi-step reaction pathway. A general approach involves the reaction of an appropriate aniline (B41778) with urea (B33335) in the presence of hydrochloric acid and glacial acetic acid to form the phenylurea core. iglobaljournal.com This can then be further functionalized, for instance, by reaction with chloroacetyl chloride to introduce a reactive handle. Subsequent reaction with a phenol in the presence of a base like potassium carbonate can yield N-phenyl-N'-(substituted)-phenoxy acetyl ureas. iglobaljournal.com

A representative synthetic scheme for preparing phenylurea derivatives, though not of O-phenylhomoserine itself, is illustrated by the synthesis of IDO1 inhibitors. nih.gov In this process, a substituted benzaldehyde undergoes nitration, followed by nucleophilic aromatic substitution. nih.gov The aldehyde is then elaborated through a series of reactions including a Horner-Wadsworth-Emmons reaction and reduction, ultimately leading to an amine intermediate. nih.gov This intermediate is then reacted with a suitable isocyanate to form the phenylurea moiety, followed by hydrolysis to yield the final products. nih.gov While this specific example does not start with O-phenylhomoserine, the chemical transformations showcase a viable strategy for incorporating the phenylurea functional group.

Detailed research has led to the synthesis of various phenylurea derivatives with demonstrated biological activity. For instance, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and evaluated for their antitumor properties. nih.gov

Synthesis of Isotopically Labeled O-Phenylhomoserine Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled O-phenylhomoserine analogs, particularly those incorporating deuterium (B1214612), provides a means to probe the intricate details of its chemical transformations.

Deuteration Strategies and Regiospecific Labeling

The introduction of deuterium at specific positions within the O-phenylhomoserine molecule requires carefully designed synthetic strategies to ensure regioselectivity. A common approach involves the use of deuterated reagents at key steps in the synthesis. For instance, a reductive deoxygenation/deuteration sequence can be employed to introduce deuterium. nih.govresearchgate.net

A general strategy for achieving regioselective deuteration can be adapted from the synthesis of isotopically labeled phenylalanine and tyrosine. nih.govresearchgate.net This involves the preparation of a suitable precursor that can undergo a reduction step in the presence of a deuterium source. For example, a triflate intermediate can be reduced using a palladium on carbon catalyst with magnesium turnings and a deuterated ammonium (B1175870) salt (ND₄Cl) in a deuterated solvent like methanol-d4 (B120146) (CD₃OD). nih.govresearchgate.net This method allows for the specific placement of deuterium atoms.

The synthesis of isotopically labeled amino acids for NMR studies often relies on the preparation of advanced metabolic precursors from simple, commercially available isotopic building blocks. nih.gov This allows for complete synthetic control over the final isotope pattern. nih.gov

| Deuteration Strategy | Reagents and Conditions | Outcome | Reference |

| Reductive Deoxygenation/Deuteration | 10% Pd/C, Mg⁰, ND₄Cl, CD₃OD | Regioselective incorporation of deuterium. | nih.govresearchgate.net |

Applications in Reaction Mechanism Elucidation

Isotopically labeled O-phenylhomoserine analogs are instrumental in elucidating reaction mechanisms by allowing researchers to track the fate of specific atoms throughout a chemical transformation. The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect, where the rate of a reaction involving the breaking of a C-H bond is faster than that of a C-D bond. By observing these kinetic differences, the rate-determining step of a reaction and the involvement of specific C-H bonds in the mechanism can be determined.

For example, in studying the mechanism of a reaction involving O-phenylhomoserine, if a deuterated analog exhibits a slower reaction rate compared to its non-deuterated counterpart, it provides strong evidence that the C-D bond is broken in the rate-limiting step. This information is crucial for understanding the transition state of the reaction.

Sophisticated Analytical Techniques for Structural and Stereochemical Elucidation of O Phenylhomoserine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. ubc.ca It provides information on the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect).

O-phenylhomoserine contains two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are an enantiomeric pair, as are the (2S,3R) and (2R,3S) isomers. The relationship between, for example, the (2S,3S) and (2S,3R) isomers is diastereomeric.

While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit distinct chemical shifts and coupling constants. The different spatial arrangement of substituents in diastereomers leads to variations in the local magnetic fields experienced by each nucleus.

Proton (¹H) NMR spectroscopy is particularly informative. The key signals for O-phenylhomoserine would include:

Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the phenyl group.

Alpha-Proton (α-H): The proton attached to the same carbon as the amino and carboxyl groups. Its chemical shift is sensitive to the stereochemistry.

Beta-Protons (β-H): The two protons on the carbon adjacent to the α-carbon. These are diastereotopic and will have different chemical shifts and couplings.

Gamma-Protons (γ-H): The two protons on the carbon bearing the phenoxy group.

The scalar coupling constant (J-value) between the α-H and the adjacent β-H (³Jα,β) is particularly crucial for distinguishing diastereomers. Based on the Karplus relationship, the magnitude of this coupling constant depends on the dihedral angle between these protons, which is fixed differently in the syn and anti diastereomers.

Table 1: Representative ¹H NMR Data for Diastereomers of O-Phenylhomoserine Note: These are illustrative values. Actual experimental values may vary based on solvent and pH.

| Proton | (2S,3R) Isomer (anti) | (2S,3S) Isomer (syn) |

| α-H | δ ~3.8 ppm, Doublet | δ ~4.0 ppm, Doublet |

| β-H | δ ~4.5 ppm, Multiplet | δ ~4.3 ppm, Multiplet |

| γ-CH₂ | δ ~4.1 ppm, Multiplet | δ ~4.1 ppm, Multiplet |

| Phenyl-H | δ ~6.9-7.4 ppm, Multiplet | δ ~6.9-7.4 ppm, Multiplet |

| ³Jα,β | ~3-5 Hz | ~7-9 Hz |

To generate this interactive table, please copy and paste the code into a compatible environment.

The relative configuration describes the stereochemical relationship between the two chiral centers (e.g., syn or anti). This can often be determined from NMR data. As noted, the ³Jα,β coupling constant provides direct insight into the relative orientation of the substituents on the Cα-Cβ bond. Further confirmation can be obtained from 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space proximity between protons.

The absolute configuration refers to the actual R/S designation at each chiral center. libretexts.org While NMR alone cannot determine this for a new molecule, it can be used to establish the absolute configuration by comparison to a reference standard of known configuration. Alternatively, chiral derivatizing agents can be used. These reagents react with the O-phenylhomoserine to create a new pair of diastereomers whose NMR spectra are distinct and can be correlated to the absolute configuration of the original molecule. However, the definitive determination of absolute configuration for a novel compound often relies on single-crystal X-ray crystallography. thieme-connect.de

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. springernature.com

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. routledge.comnih.gov Unlike low-resolution MS, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This accuracy allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.

For O-phenylhomoserine (C₁₀H₁₃NO₃), the protonated molecule [M+H]⁺ would be analyzed.

Molecular Formula: C₁₀H₁₃NO₃

Exact Mass of Neutral Molecule: 195.08444 u

Exact Mass of Protonated Ion [C₁₀H₁₄NO₃]⁺: 196.09172 u

An HRMS instrument would measure the m/z of the ion and compare it to the theoretical value. A result of, for instance, 196.0915, with a mass error of -1.1 ppm, would provide extremely high confidence in the assigned molecular formula of C₁₀H₁₃NO₃ for the base molecule.

In tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 196.09) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. nih.gov For O-phenylhomoserine, key fragmentation pathways would include:

Loss of the phenoxy group: Cleavage of the ether bond could result in a fragment corresponding to [M+H - C₆H₅O]⁺.

Decarboxylation: Loss of CO₂ (44 Da) or formic acid (HCOOH, 46 Da) from the parent ion is a common fragmentation for amino acids.

Cleavage adjacent to the amine: Fragmentation at the α-carbon can lead to the loss of the carboxyl group and parts of the side chain.

Table 2: Predicted HRMS Fragmentation Data for [C₁₀H₁₄NO₃]⁺

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Structural Information |

| [M+H - H₂O]⁺ | C₁₀H₁₂NO₂⁺ | 178.08115 | Loss of hydroxyl/water |

| [M+H - HCOOH]⁺ | C₉H₁₂NO⁺ | 150.09134 | Loss of formic acid |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.03349 | Phenyl ether moiety |

| [M+H - C₆H₅OH]⁺ | C₄H₈NO₂⁺ | 102.05500 | Loss of phenol (B47542) |

To generate this interactive table, please copy and paste the code into a compatible environment.

Chiroptical Spectroscopy and Polarimetry

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing unique information about their stereochemistry.

Polarimetry measures the optical rotation of a substance—its ability to rotate the plane of plane-polarized light. Enantiomers will rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). The specific rotation, [α], is a characteristic physical property of a chiral molecule. While a non-zero optical rotation confirms that a sample is chiral and enantiomerically enriched, it does not, on its own, reveal the absolute configuration. libretexts.org

Circular Dichroism (CD) Spectroscopy provides more detailed stereochemical information. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The chromophores within O-phenylhomoserine—the phenyl ring and the carboxyl group—will give rise to characteristic signals (Cotton effects) in the CD spectrum. The sign and intensity of these signals are highly sensitive to the three-dimensional structure. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration of the molecule can often be confidently assigned.

Measurement of Optical Rotation for Stereochemical Purity Assessment

The stereochemical purity of O-phenylhomoserine hydrochloride is a critical quality attribute that can be assessed using polarimetry, which measures the optical rotation of the compound. Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

A pure enantiomer will rotate plane-polarized light to a specific degree, known as the specific rotation. A 50:50 mixture of two enantiomers, a racemic mixture, will exhibit no optical rotation as the equal and opposite rotations of the individual enantiomers cancel each other out. Therefore, measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer allows for the determination of its enantiomeric purity. The optical purity, expressed as a percentage, is a direct measure of the excess of one enantiomer over the other in the mixture.

The relationship between the observed rotation and the enantiomeric excess (ee) is linear. For instance, a sample with an optical purity of 100% contains only one enantiomer, while a sample with 0% optical purity is a racemic mixture.

Table 1: Illustrative Relationship between Optical Purity and Enantiomeric Composition

| Optical Purity (%) | % of Major Enantiomer | % of Minor Enantiomer |

| 100 | 100 | 0 |

| 90 | 95 | 5 |

| 50 | 75 | 25 |

| 20 | 60 | 40 |

| 0 | 50 | 50 |

This table illustrates the general principle of how measured optical purity corresponds to the percentage of each enantiomer in a sample.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for both the purification and the detailed purity analysis of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of chiral compounds like this compound. To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is typically employed.

The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the chromatographic column. Consequently, the two enantiomers are separated and can be individually quantified.

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. The resulting chromatogram will show two distinct peaks for the two enantiomers if they are both present. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess and thus the enantiomeric purity.

Table 2: Representative HPLC Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol) with a small amount of an acidic or basic modifier. |

| Flow Rate | Optimized for best resolution and analysis time. |

| Detection | UV spectrophotometry is commonly used. |

| Column Temperature | Controlled to ensure reproducible retention times. |

This table provides a general overview of typical HPLC conditions for chiral separations. The exact parameters would need to be optimized for this compound.

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate it from reaction byproducts and unreacted starting materials. This method operates on the same principle of differential partitioning as HPLC but is typically used for preparative scale separations.

In a typical column chromatography setup, a glass column is packed with a solid adsorbent, the stationary phase, such as silica (B1680970) gel or alumina. The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase, is then passed through the column.

The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. By carefully selecting the stationary and mobile phases, this compound can be effectively separated from impurities. The separated components are then collected in fractions as they elute from the bottom of the column. The purity of the collected fractions is subsequently verified by analytical techniques such as thin-layer chromatography (TLC) or HPLC.

Investigation of Biochemical Roles and Enzymatic Transformations Involving O Phenylhomoserine Derivatives in Non Human Biological Systems

Participation in Amino Acid Metabolism Pathways

L-homoserine is a critical branch-point intermediate in the biosynthesis of several essential amino acids in bacteria and plants. wikipedia.orgontosight.ai Its derivatives, by structural analogy, are presumed to interact with these metabolic networks.

In microorganisms, L-homoserine serves as a direct precursor to L-threonine and is a key intermediate in the pathway leading to L-methionine. nih.gov The biosynthesis of L-methionine from L-homoserine involves a series of enzymatic steps, often initiated by the acylation of the homoserine hydroxyl group. For instance, in Escherichia coli, homoserine O-succinyltransferase catalyzes the formation of O-succinylhomoserine, a step that activates the molecule for subsequent reactions leading to cystathionine (B15957) and ultimately methionine. nih.gov In fungi, a similar activation occurs through the formation of O-acetylhomoserine. nih.gov

Given this precedent, it is plausible that O-phenylhomoserine could be recognized by enzymes in these pathways, although its metabolic fate would depend on the specificity of the involved enzymes. The bulky phenyl group might hinder or alter the typical enzymatic processing.

Enzymatic Catalysis and Biotransformations

The transformation of homoserine and its derivatives is contingent on the action of specific enzymes. The nature of the substituent on the oxygen atom of homoserine is a key determinant of enzyme-substrate recognition and catalytic activity.

Several enzymes have been characterized that act on L-homoserine and its acylated forms. Homoserine dehydrogenase, for example, catalyzes the reduction of aspartate-semialdehyde to L-homoserine. nih.govjmb.or.kr Homoserine kinase phosphorylates L-homoserine, committing it to the threonine biosynthetic pathway. wikipedia.org In the methionine pathway, enzymes such as homoserine O-succinyltransferase and cystathionine-γ-synthase process O-acylated homoserine derivatives. nih.gov The specificity of these enzymes for different acyl groups varies, and it is conceivable that an enzyme could recognize and process the O-phenyl group, or alternatively, be inhibited by it.

| Enzyme | Substrate(s) | Product(s) | Biological System(s) |

| Homoserine Dehydrogenase | L-Aspartate-4-semialdehyde, NAD(P)H | L-Homoserine, NAD(P)+ | Bacteria, Plants |

| Homoserine Kinase | L-Homoserine, ATP | O-Phospho-L-homoserine, ADP | Bacteria, Plants |

| Homoserine O-Succinyltransferase | L-Homoserine, Succinyl-CoA | O-Succinyl-L-homoserine, CoA | Escherichia coli |

| Cystathionine γ-Synthase | O-Succinyl-L-homoserine, L-Cysteine | L-Cystathionine, Succinate | Bacteria |

| Fatty Acid Amide Hydrolase (FAAH) | N-Acyl-L-homoserine lactones | L-Homoserine, Fatty acid | Plants |

The interaction between enzymes and homoserine derivatives is a subject of detailed mechanistic study. For instance, studies on homoserine dehydrogenase from Bacillus subtilis have elucidated its kinetic parameters and preference for NADP+ as a cofactor. nih.govnih.gov The crystal structures of various homoserine dehydrogenases have provided insights into their catalytic mechanisms. jmb.or.kr For enzymes that process O-acylated homoserines, the acyl group plays a crucial role in binding to the active site. The phenyl group in O-phenylhomoserine would present a significantly different steric and electronic profile compared to the natural succinyl or acetyl groups, likely leading to altered binding affinity and catalytic efficiency.

Modulation of Intercellular Communication Systems: Quorum Sensing Inhibition in Bacterial Models

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. youtube.comyoutube.com In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. nih.gov The structural similarity of O-phenylhomoserine to the homoserine lactone core of AHLs suggests a potential role in modulating quorum sensing.

The strategy of using AHL analogs to disrupt quorum sensing is a promising area of research for combating bacterial virulence. mdpi.comnih.gov These analogs can act as competitive inhibitors of the AHL receptor proteins or may interfere with AHL synthesis. nih.gov For example, structural analogs of AHLs have been shown to reduce the production of virulence factors in Pseudomonas aeruginosa. mdpi.com While direct studies on O-phenylhomoserine as a quorum sensing inhibitor are lacking, its structure, featuring a homoserine core and a phenyl group, makes it a candidate for such activity. The phenyl group could potentially interact with the binding pockets of AHL receptors, which often accommodate the acyl chains of the natural ligands.

| Quorum Sensing Inhibitor Type | Mechanism of Action | Target Organism Example(s) |

| N-decanoyl-L-homoserine benzyl (B1604629) ester | Blocks AHL receptors | Pseudomonas aeruginosa |

| Thiolactone analogs | Competitive inhibition of AHL binding | Pseudomonas aeruginosa |

| Phenylacetic acid | Reduces production of AHL-dependent virulence factors | Pseudomonas aeruginosa |

Design and Evaluation of O-Phenylhomoserine Lactone Analogs as Quorum Sensing Inhibitors

The cell-to-cell communication system in bacteria, known as quorum sensing (QS), regulates gene expression based on population density and is a key controller of virulence in pathogens like Pseudomonas aeruginosa. This system relies on signaling molecules, primarily N-acyl-homoserine lactones (AHLs). The structural similarity of O-phenylhomoserine derivatives to native AHLs makes them ideal scaffolds for designing antagonist molecules that can disrupt QS pathways. Researchers have synthesized and evaluated various O-phenylhomoserine lactone analogs to identify potent quorum sensing inhibitors (QSIs).

One approach involves the modification of the acyl side chain of the homoserine lactone core. A library of phenacylhomoserine lactone analogues was prepared to explore their QS activity. nih.gov These compounds were designed as structural mimics of the native QS signal molecule in P. aeruginosa, N-(3-oxo-dodecanoyl)-L-homoserine lactone (OdDHL). nih.gov Similarly, novel series of N-sulfonyl homoserine lactone derivatives have been designed and synthesized to assess their QS inhibitory potential. researchgate.net The evaluation of these synthetic analogs is often conducted using reporter strains, such as Chromobacterium violaceum CV026, which produces a purple violacein (B1683560) pigment in response to QS activation. Inhibition of this pigment production serves as a primary screen for QSI activity. nih.gov

Further design strategies have focused on modifying a known inhibitor, compound AOZ-1, by altering its linker and ring structures to explore structural diversity and improve inhibitory effects. nih.gov Another class of analogs, N-acyl-L-homocysteine thiolactones, which replace the homoserine lactone head group with a homocysteine thiolactone, have also been developed and identified as promising QSIs. mdpi.com These varied synthetic approaches demonstrate a concerted effort to create diverse libraries of O-phenylhomoserine derivatives, leading to the identification of compounds with significant potential to block bacterial communication.

Impact on Bacterial Virulence Factors in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes the QS system to coordinate the expression of numerous virulence factors, which are crucial for its pathogenicity. nih.gov These factors include enzymes that cause tissue damage, toxins, and components necessary for biofilm formation. researchgate.net QS inhibitors derived from O-phenylhomoserine are designed to suppress the production of these virulence factors, thereby reducing the pathogen's ability to cause infection without exerting selective pressure that leads to antibiotic resistance. mdpi.com

The production of several key virulence factors is regulated by the las and rhl QS systems in P. aeruginosa. mdpi.com These include elastase, alkaline protease, exotoxin A, rhamnolipids, and the toxic pigment pyocyanin. nih.gov Research has shown that treatment with specific QS inhibitors can significantly attenuate the production of these factors. For instance, compound Y-31, an analog developed from 3-amino-tetrahydro-1,3-oxazin-2-one, was found to inhibit the production of pyocyanin, rhamnolipid, and elastase in P. aeruginosa PAO1. nih.gov Similarly, the natural furanone sotolon has been shown to reduce the production of protease, elastase, and hemolysins. mdpi.com

The inhibition of these virulence factors has a direct impact on the bacterium's pathogenic potential. Pyocyanin, a redox-active toxin, can cause oxidative stress and damage host cells. nih.gov Elastase and protease degrade host tissue proteins, facilitating bacterial invasion. Rhamnolipids are surfactants involved in motility and biofilm formation, a key resistance mechanism. mdpi.com By downregulating these factors, O-phenylhomoserine-based QSIs can effectively disarm the bacteria.

Table 1: Effect of Quorum Sensing Inhibitors on P. aeruginosa Virulence Factors

| Inhibitor Class/Compound | Virulence Factor Inhibited | Organism | Reference |

| Y-31 | Pyocyanin, Rhamnolipid, Elastase | P. aeruginosa PAO1 | nih.gov |

| Sotolon | Protease, Elastase, Hemolysins | P. aeruginosa PAO1 | mdpi.com |

| Paenol | Rhamnolipid | P. aeruginosa PAO1 | mdpi.com |

| Naringenin | Pyocyanin, Elastase | P. aeruginosa | frontiersin.org |

Structure-Activity Relationship (SAR) Studies for Quorum Sensing Inhibition

Structure-activity relationship (SAR) studies are fundamental to optimizing the design of O-phenylhomoserine derivatives as QS inhibitors. These studies elucidate how specific molecular features influence biological activity, guiding the development of more potent and selective compounds. researchgate.net For AHL analogs, key areas of modification include the acyl side chain, the lactone headgroup, and the linker connecting different molecular fragments. nih.govmdpi.com

Analysis of phenacylhomoserine lactones revealed that a long acyl side chain, particularly with a 3-oxo substitution, is crucial for maximum activity. nih.gov This mimics the structure of the potent native autoinducer OdDHL. Conversely, lengthening the acyl side chain of some AHLs can convert their function from agonistic to antagonistic. nih.gov

In the case of N-sulfonyl homoserine lactones, SAR studies indicated that the nature of the aromatic group on the side chain is critical. researchgate.net Compounds featuring a thiophene (B33073) ring demonstrated superior inhibitory activity compared to those with furan, pyrrole, pyridyl, or phenethyl groups. researchgate.net Further investigations based on modifying the AOZ-1 scaffold showed that the linker length and substitutions on the benzene (B151609) ring were key determinants of activity. The best inhibition was observed with a linker of three carbon atoms connected to one oxygen atom and when the benzene ring was substituted with a halogen atom. nih.gov These findings underscore the importance of both steric and electronic properties in the design of effective QS inhibitors.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for O-Phenylhomoserine Analogs

| Compound Series | Key Structural Feature | Impact on QS Inhibition | Reference |

| Phenacylhomoserine Lactones | Long acyl side chain with 3-oxo group | Required for maximum activity | nih.gov |

| N-Sulfonyl Homoserine Lactones | Thiophene group in side chain | Better activity than furan, pyrrole, or phenyl groups | researchgate.net |

| AOZ-1 Derivatives | Linker length of three carbons and one oxygen | Optimal for inhibitory activity | nih.gov |

| AOZ-1 Derivatives | Halogen substitution on benzene ring | Enhanced inhibitory activity | nih.gov |

| N-acyl-L-homocysteine thiolactones | Thiolactone head group | Showed high selectivity for the RhlR receptor | mdpi.com |

Strategic Applications of O Phenylhomoserine Hydrochloride in Advanced Organic Synthesis

Utilization as Chiral Building Blocks

The stereochemical information embedded within O-phenylhomoserine hydrochloride makes it an attractive component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as starting materials for asymmetric synthesis. This approach circumvents the need for often complex and costly methods to introduce chirality at a later stage of a synthetic sequence.

Asymmetric Synthesis of Complex Organic Molecules

While direct and specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. The core structure, a γ-amino alcohol with a phenyl ether side chain, is a key feature in a number of pharmaceuticals and research compounds. The principles of asymmetric synthesis suggest that enantiomerically pure this compound can be a crucial precursor for creating stereochemically defined morpholine (B109124) and piperazine (B1678402) derivatives. These heterocyclic scaffolds are prevalent in many drug candidates due to their favorable pharmacological properties.

The general strategy involves leveraging the existing stereocenter of this compound to control the stereochemical outcome of subsequent reactions, thereby ensuring the enantiopurity of the final complex molecule.

| Starting Material | Target Molecular Scaffold | Key Synthetic Transformation |

| This compound | Chiral Morpholine Derivatives | Intramolecular cyclization |

| This compound | Substituted Piperazines | Multi-step sequence involving reduction and cyclization |

Precursor to Unnatural Alpha-Amino Acids (UAAs)

Unnatural alpha-amino acids (UAAs) are crucial tools in medicinal chemistry and chemical biology, offering the ability to fine-tune the properties of peptides and other biologically active molecules. This compound can serve as a valuable precursor for the synthesis of various UAAs. Through chemical modifications of its side chain and carboxylic acid functionality, a diverse range of novel amino acids can be accessed.

For instance, the phenyl ether linkage can be cleaved and the resulting phenol (B47542) can be functionalized to introduce different substituents. Furthermore, the amino and alcohol groups can be manipulated to create amino acids with constrained conformations or altered electronic properties.

Development of Novel Reaction Methodologies

The unique structural features of this compound also make it a valuable substrate for the development and validation of new synthetic reactions. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for the exploration of selective transformations and the investigation of reaction mechanisms.

Research in this area could involve using this compound to test the efficiency and stereoselectivity of new catalysts for C-N and C-O bond formation. Additionally, its ability to undergo intramolecular cyclization can be exploited to develop novel methods for the synthesis of heterocyclic compounds. The stereochemical information inherent in the molecule provides a clear readout for the stereochemical course of these newly developed reactions.

While specific, named reactions developed directly using this compound are not prominently featured in the literature, its role as a model substrate in the broader context of methodology development is of significant value to the advancement of organic synthesis.

Theoretical and Computational Studies on this compound: A Review of In Silico Approaches

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Biotransformation Pathways

The biosynthesis of O-phenylhomoserine and its analogs represents a significant area of research, with a focus on enzymatic processes that can offer a green and efficient alternative to traditional chemical synthesis. A key enzyme in this field is O-acetylhomoserine sulfhydrylase (OAHS), which is involved in the methionine biosynthesis pathway in various microorganisms. ontosight.ainih.gov

Research has demonstrated that OAHS from organisms like Corynebacterium acetophilum can catalyze the synthesis of O-alkylhomoserines from O-acetylhomoserine and various alcohols. ontosight.ai This enzyme's substrate promiscuity suggests a strong potential for the biocatalytic production of O-phenylhomoserine by supplying phenol (B47542) as a substrate. The reaction mechanism involves a nucleophilic substitution where the hydroxyl group of phenol would attack the acetylated homoserine, yielding O-phenylhomoserine.

Table 1: Key Enzymes and Substrates in Biotransformation

| Enzyme | Native Substrate | Potential Substrate for O-phenylhomoserine Synthesis | Product |

| O-acetylhomoserine sulfhydrylase (OAHS) | O-acetylhomoserine, Hydrogen sulfide | O-acetylhomoserine, Phenol | O-phenylhomoserine |

Further exploration into the substrate specificity of OAHS from different microbial sources could lead to the discovery of variants with enhanced activity towards phenolic substrates. uniprot.orgnih.gov Moreover, protein engineering and directed evolution techniques could be employed to tailor the enzyme's active site for more efficient and selective production of O-phenylhomoserine.

Integration with Advanced Synthetic Biology Approaches

Synthetic biology offers a powerful toolkit to engineer microorganisms for the de novo production of non-proteinogenic amino acids like O-phenylhomoserine. nih.govnih.govnih.gov This approach involves the design and construction of novel metabolic pathways or the modification of existing ones in host organisms such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org

The integration of a biosynthetic pathway for O-phenylhomoserine into a microbial chassis would involve several key steps:

Pathway Design: Assembling a set of genes, potentially from different organisms, that can convert a central metabolite into the desired product.

Host Engineering: Modifying the host's genome to express the pathway enzymes and to channel metabolic flux towards the precursor molecules. kunjapurlab.orgnih.gov

Optimization: Fine-tuning the expression levels of the pathway genes and eliminating competing metabolic pathways to maximize product yield. acs.orgacs.org

The development of such engineered microbes could enable the sustainable and cost-effective production of O-phenylhomoserine from simple carbon sources. Furthermore, the principles of synthetic biology can be extended to create strains that produce novel derivatives of O-phenylhomoserine by introducing enzymes that can further modify the phenyl ring or the amino acid backbone. nih.govacs.org

Development of High-Throughput Screening Methodologies for Derivative Libraries

The potential of O-phenylhomoserine as a scaffold for new drugs and bioactive compounds can be fully realized by creating and screening large libraries of its derivatives. nih.govnih.gov High-throughput screening (HTS) methodologies are essential for rapidly evaluating these libraries to identify molecules with desired biological activities. nih.govacs.org

Several HTS strategies can be adapted for screening O-phenylhomoserine derivative libraries:

Cell-Based Assays: These assays can be used to screen for compounds that modulate a specific cellular process or pathway.

Biochemical Assays: These are designed to identify molecules that interact with a specific protein target, such as an enzyme or a receptor. thermofisher.com

Encoded Library Technologies: Techniques like DNA-encoded libraries allow for the screening of vast numbers of compounds simultaneously.

The development of robust and efficient HTS platforms will be crucial for unlocking the full therapeutic potential of O-phenylhomoserine and its analogs. researchgate.netacs.org These efforts will accelerate the discovery of new lead compounds for drug development and other biotechnological applications.

Chemical Compound Information

Table 2: Chemical Compounds Mentioned

| Compound Name |

| O-phenylhomoserine hydrochloride |

| O-acetylhomoserine |

| O-alkylhomoserine |

| O-phenylhomoserine |

| Phenol |

| Methionine |

| Hydrogen sulfide |

Table 3: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| PubChem CID | 117067859 nih.gov |

| Molecular Formula | C10H14ClNO3 nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl nih.gov |

Table 4: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 231.68 g/mol |

| Physical State | Solid (Predicted) |

| Melting Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Q & A

Q. How do structural modifications of this compound (e.g., halogen substitution) influence its bioactivity compared to analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., fluoro or chloro derivatives) and evaluate activity via IC assays. For example, O-(2-chloro-4-fluorobenzyl)hydroxylamine hydrochloride showed enhanced stability over non-halogenated analogs .

- Computational Modeling : Use DFT calculations to predict binding affinities based on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.